(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide
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Overview
Description
(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a methylphenyl group
Mechanism of Action
Target of Action
It shares structural similarities with 2-methylphenethylamine , which is known to act as an agonist for the human trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of neurotransmission in the brain .
Mode of Action
Based on its structural similarity to 2-methylphenethylamine , it may interact with its target receptor (such as TAAR1) and modulate its activity. This modulation could lead to changes in cellular signaling pathways .
Biochemical Pathways
If it acts on taar1 like 2-methylphenethylamine , it could potentially influence neurotransmission pathways in the brain .
Result of Action
If it acts similarly to 2-Methylphenethylamine , it could potentially modulate neurotransmission in the brain, leading to changes in neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-methylbenzylamine with 2-cyano-3-phenylacrylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as N,N-dimethylformamide (DMF) and a dehydrating agent like thionyl chloride. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Reduction: Reduction of the cyano group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: N-chlorosuccinimide (NCS) and DMF at room temperature.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas at elevated pressures.
Substitution: Various nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-N-ethyl-N-(2-methylphenyl)but-2-enamide
- (2E)-1-(2-Methylphenyl)-3-(4-methylphenyl)-2-propen-1-one
Uniqueness
(2E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide is unique due to its combination of a cyano group and a conjugated double bond system, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-17(20)15(12-18)11-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,20)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEMVLRZSPWPFJ-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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